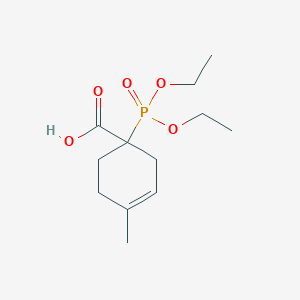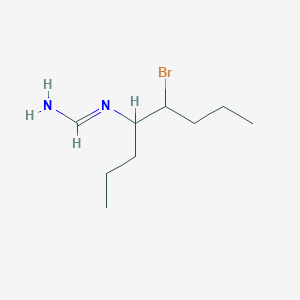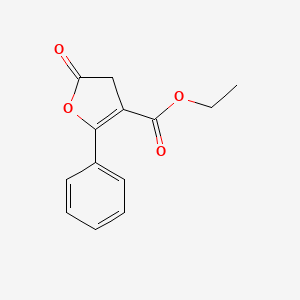![molecular formula C23H22N2O3 B14353603 4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate CAS No. 91041-12-2](/img/no-structure.png)
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group and a phenylethylamino group attached to a benzoate core. Its structure suggests potential utility in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 2-[(2-phenylethyl)amino]benzoate typically involves a multi-step process. One common method includes the acylation of 4-aminophenol to form 4-acetamidophenol, followed by the esterification with 2-[(2-phenylethyl)amino]benzoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for biochemical studies.
Medicine: It has shown promise as an anti-inflammatory and analgesic agent.
Industry: The compound’s stability and reactivity make it useful in the development of industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-acetamidophenyl 2-[(2-phenylethyl)amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound’s structure allows it to fit into the active site of the COX enzymes, blocking their activity and exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetamidophenyl 2-[(2-nitrooxy)ethyl]benzoate
- 4-Acetamidophenyl 2-[(2-methyl)amino]benzoate
- 4-Acetamidophenyl 2-[(2-sulfonamide)amino]benzoate
Uniqueness
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit COX enzymes more selectively compared to other similar compounds makes it a valuable candidate for further research and development in medicinal chemistry .
Eigenschaften
| 91041-12-2 | |
Molekularformel |
C23H22N2O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(4-acetamidophenyl) 2-(2-phenylethylamino)benzoate |
InChI |
InChI=1S/C23H22N2O3/c1-17(26)25-19-11-13-20(14-12-19)28-23(27)21-9-5-6-10-22(21)24-16-15-18-7-3-2-4-8-18/h2-14,24H,15-16H2,1H3,(H,25,26) |
InChI-Schlüssel |
WFEDVIBLOPPWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
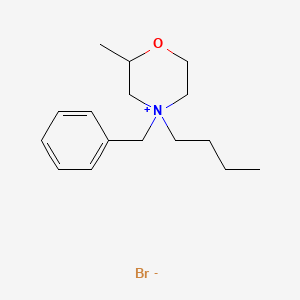

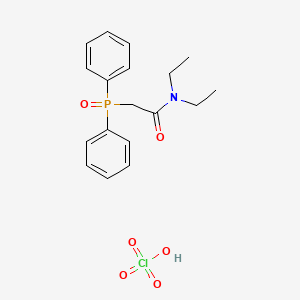
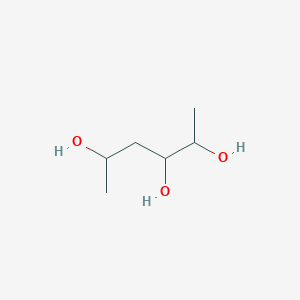
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
